molecular formula C11H14N2O3 B11797981 2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid

2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid

Cat. No.: B11797981
M. Wt: 222.24 g/mol
InChI Key: BATQTWBLBLFHHL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine derivatives, including 2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid, can be achieved through various methods. One common approach involves the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis . Another method includes the use of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions . These methods offer broad substrate scope and good functional group tolerance.

Industrial Production Methods

Industrial production of pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of copper-catalyzed cyclization of ketones with nitriles is one such method that provides an efficient and economical synthesis of diversely functionalized pyrimidines .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help in reducing inflammation and other related conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxycyclohexyl)pyrimidine-5-carboxylic acid stands out due to its unique molecular structure, which allows it to interact with specific molecular targets and pathways effectively. Its versatility in various chemical reactions and wide range of applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-(4-hydroxycyclohexyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c14-9-3-1-7(2-4-9)10-12-5-8(6-13-10)11(15)16/h5-7,9,14H,1-4H2,(H,15,16)

InChI Key

BATQTWBLBLFHHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC=C(C=N2)C(=O)O)O

Origin of Product

United States

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